molecular formula C8H5ClN2O B3030810 7-Chloro-1,5-naphthyridin-2(1H)-one CAS No. 959616-26-3

7-Chloro-1,5-naphthyridin-2(1H)-one

Cat. No.: B3030810
CAS No.: 959616-26-3
M. Wt: 180.59
InChI Key: BDVFBZWLRLNTSH-UHFFFAOYSA-N
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Description

7-Chloro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 7th position. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Chloro-1,5-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-2(1H)-one: Lacks the chlorine atom at the 7th position.

    7-Bromo-1,5-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine.

    7-Methyl-1,5-naphthyridin-2(1H)-one: Contains a methyl group at the 7th position.

Uniqueness

7-Chloro-1,5-naphthyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

7-chloro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVFBZWLRLNTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654007
Record name 7-Chloro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959616-26-3
Record name 7-Chloro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of (E)-methyl 3-(3-amino-5-chloropyridin-2-yl)acrylate (1.2 g, 5.64 mmol) and sodium methoxide (0.786 ml, 14.11 mmol) in 20 mL of ethanol was refluxed for 3 h until the starting material disappeared. The reaction mixture was evaporated to dryness to give crude product 7-chloro-1,5-naphthyridin-2(1H)-one. To the crude residue was added phosphorus oxychloride (5.17 ml, 56.4 mmol) and the resulting mixture was stirred at 70° C. for 4 h. The excess POCl3 was removed under reduced pressure and the residue was directly submitted to flash column (DCM) to give 2,7-dichloro-1,5-naphthyridine (540 mg, 2.71 mmol, 48.1% yield) as an off-white solid. 1H NMR (400 MHz, chloroFORM-d) δ ppm=8.90 (d, J=2.2 Hz, 1 H), 8.35 (d, J=8.8 Hz, 1 H), 8.31 (d, J=1.8 Hz, 1 H), 7.63 (d, J=8.8 Hz, 1 H). m/z=199 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.786 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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